molecular formula C19H22N2O3 B5523419 N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide

N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide

Cat. No.: B5523419
M. Wt: 326.4 g/mol
InChI Key: JDAHOBHXYDPKJC-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide, commonly known as NAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Enzyme-catalyzed Chemoselective Acetylation

N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide is part of a broader class of compounds that can be synthesized through enzyme-catalyzed processes. For example, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, has been achieved using immobilized lipase, highlighting the potential for enzymatic methods in the synthesis of complex organic molecules including this compound derivatives (Magadum & Yadav, 2018).

Bioactive Metabolite Formation

Research into the metabolism of acetaminophen has uncovered pathways for the formation of bioactive metabolites, such as N-arachidonoylphenolamine (AM404), from deacetylated precursors. This process involves the conjugation of arachidonic acid in the nervous system, mediated by enzymes like fatty acid amide hydrolase. This suggests a potential avenue for the investigation of this compound in the context of generating bioactive metabolites with therapeutic applications (Högestätt et al., 2005).

Molecular Docking and Drug Design

The evaluation of this compound and similar compounds through molecular docking studies is an important research application. For instance, studies on related molecules have used molecular docking to predict interactions with biological targets, informing the drug design process. This includes assessing electronic interactions and potential for biological activity in various solvents, indicating the compound's utility in developing new pharmaceuticals (Bharathy et al., 2021).

Anticancer and Analgesic Activity

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic properties. For example, derivatives of 2-(substituted phenoxy) acetamide have shown potential as therapeutic agents in preclinical models. This highlights the importance of researching this compound and its derivatives for possible medical applications (Rani et al., 2014).

Structural Analysis and Co-crystal Formation

Structural studies, including co-crystal formation with other molecules, are key applications in understanding the chemical properties and potential pharmaceutical applications of this compound. For instance, co-crystals of related molecules with aromatic diols have been studied to elucidate their structural characteristics, providing insights into the molecular interactions that could influence the solubility and stability of potential drug formulations (Karmakar et al., 2009).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12-9-13(2)19(14(3)10-12)24-11-18(23)21-17-7-5-16(6-8-17)20-15(4)22/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAHOBHXYDPKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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